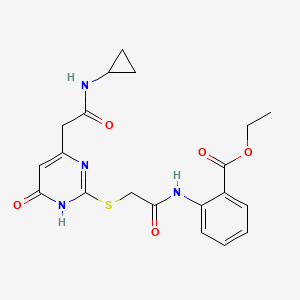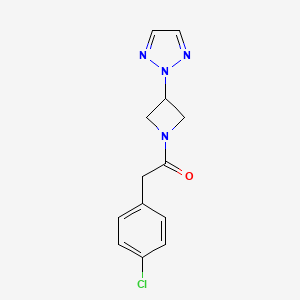
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is commonly referred to as TAE684 and is used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antifungal Activity : A series of novel triazole derivatives demonstrated inhibition against various fungal strains, indicating their potential as antifungal agents (Ruan et al., 2011).
Ring Expansion for Oxazolidinones : The study on 2-(1-Hydroxyalkyl)azetidines showed how they react to form oxazolidinones, highlighting their chemical versatility and potential applications in medicinal chemistry (Couty et al., 2011).
Heme Oxygenase Inhibition : Derivatives of azole and triazole were found to be potent inhibitors of heme oxygenases, suggesting their use in pharmacological and therapeutic applications (Roman et al., 2010).
Antifungal Evaluation on Candida Strains : The synthesis of triazole derivatives and their evaluation against Candida strains provided insights into their potential as antifungal agents, with specific derivatives showing promising antifungal profiles (Lima-Neto et al., 2012).
Structural Characterization and Chemical Properties
Structural Studies of Triazole Derivatives : Research on the synthesis, spectroscopic, and structural studies of triazole and azetidinone derivatives contributed to the understanding of their chemical behavior and potential applications in designing new compounds (Şahin et al., 2014).
Cholesterol Inhibition Activity : A study on the synthesis and characterization of bicyclic azetidin-2-one derivatives revealed their potential as blood cholesterol inhibitors, suggesting their applications in treating cholesterol-related conditions (Salman et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-15-5-6-16-18/h1-6,12H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLGCJNSSOZQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

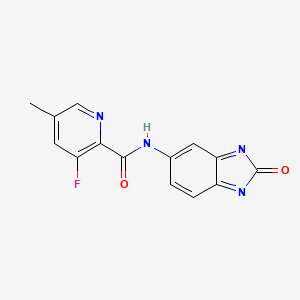
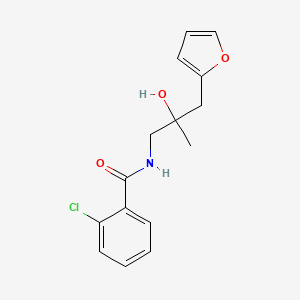
![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
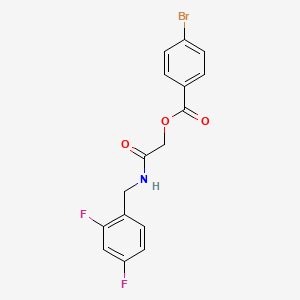
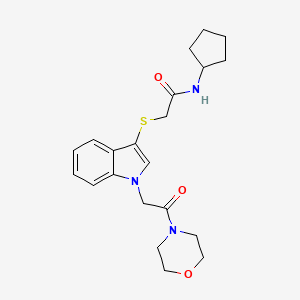
![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)
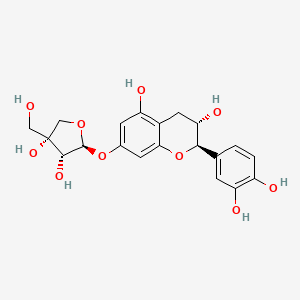
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)
![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)
![2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2646281.png)
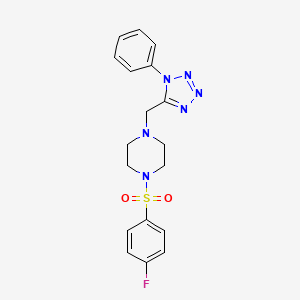
![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2646284.png)
